molecular formula C14H13BrN4O3 B5356191 N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide

N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide

Cat. No.: B5356191
M. Wt: 365.18 g/mol
InChI Key: INUTWYZPTHNLRK-GZTJUZNOSA-N
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Description

This compound features a 4-bromophenyl group linked to an acetamide backbone, further substituted with a benzoxadiazole ring system. The (4E)-configuration of the benzoxadiazole moiety and the oxyimino group (-O-N=) contribute to its unique electronic and steric properties, which are critical for its pharmacological and physicochemical behavior.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O3/c15-9-4-6-10(7-5-9)16-13(20)8-21-17-11-2-1-3-12-14(11)19-22-18-12/h4-7H,1-3,8H2,(H,16,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUTWYZPTHNLRK-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=NOCC(=O)NC3=CC=C(C=C3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NON=C2/C(=N/OCC(=O)NC3=CC=C(C=C3)Br)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide typically involves a multi-step process:

    Formation of the Benzoxadiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the bromophenyl group with the benzoxadiazole core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: Used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Motifs

The compound shares a common N-(4-bromophenyl)acetamide scaffold with several derivatives. Key structural variations occur in the heterocyclic substituents and functional groups:

Compound Key Structural Features Reference
Target compound Benzoxadiazole ring with oxyimino group N/A
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone ring with methoxybenzyl substituent
2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives Quinoline-oxadiazole hybrid
N-(4-Bromophenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-pyrazolo[4,3-d]pyrimidin-4-yl)acetamide Pyrazolo-pyrimidine dione core
N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone ring with methoxy groups
N-(4-Bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide Pyrimidine ring with sulfanyl linker

Key Observations :

  • The benzoxadiazole system in the target compound is rare compared to pyridazinone, oxadiazole, or pyrimidine derivatives.
  • Sulfanyl and methoxy substituents in analogues enhance solubility and binding interactions .

Pharmacological Activity Comparison

Anticancer and Antimicrobial Profiles

Substituents on the heterocyclic ring significantly influence biological activity:

Compound Activity Reference
2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives High antiproliferative activity (e.g., 4-OH-phenyl substitution: IC₅₀ < 10 µM)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide FPR2 agonist (calcium mobilization in neutrophils, EC₅₀ ~ 50 nM)
N-(4-Bromophenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-pyrazolo[4,3-d]pyrimidin-4-yl)acetamide Predicted high kinase inhibition (pyrazolo-pyrimidine scaffold)
2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide Antimicrobial potential (imidazole-thioether motif)

Key Observations :

  • The oxadiazole-quinoline hybrids exhibit superior antiproliferative activity, likely due to planar aromatic systems enhancing DNA intercalation .
  • Pyridazinone derivatives (e.g., FPR2 agonists) show receptor-specific activity, suggesting the target compound’s benzoxadiazole may similarly target signaling pathways .

Physicochemical and Computational Properties

Key Parameters Affecting Bioavailability

Compound Hydrogen Bond Donors/Acceptors XlogP Topological Polar Surface Area (Ų) Reference
Target compound Estimated: 2/6 ~3.0 ~95 N/A
N-(4-Bromophenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-pyrazolo[4,3-d]pyrimidin-4-yl)acetamide 1/5 2.6 87.5
N-(4-Bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide 1/4 2.8 85.0
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide 3/6 1.9 132.3

Key Observations :

  • Fluorine or sulfanyl substituents lower XlogP, enhancing bioavailability .

Biological Activity

N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological significance, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN4O3C_{16}H_{15}BrN_{4}O_{3} with a molecular weight of approximately 396.22 g/mol. The compound features a bromophenyl group linked to a benzoxadiazole moiety through an amine and ether functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthesis can be summarized in the following steps:

  • Formation of the Benzoxadiazole Ring : This involves the cyclization of appropriate amines with ortho-phthalaldehyde derivatives.
  • Bromination : The introduction of the bromine atom on the phenyl ring can be achieved using brominating agents like N-bromosuccinimide (NBS).
  • Acetylation : The final step involves acetylating the amine to form the acetamide derivative.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

These results indicate that while the compound shows some efficacy against certain pathogens, its potency varies significantly among different strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notably, it demonstrated activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

Cell Line IC50 (µM) Activity
MCF715Significant
HeLa30Moderate
A54945Weak

The results suggest that this compound may be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary molecular docking studies indicate that it may bind to key enzymes involved in cancer cell proliferation and bacterial metabolism.

Key Pathways Affected:

  • Apoptosis Induction : The compound may initiate apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of DNA Synthesis : It could interfere with DNA replication in bacterial cells, leading to cell death.

Case Studies

A recent study conducted by Sharma et al. (2019) evaluated derivatives of similar compounds for their antimicrobial and anticancer activities. They found that modifications in the substituents on the benzoxadiazole ring significantly affected biological activity, suggesting that structural optimization could enhance efficacy .

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